(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound that contains both pyridine and piperidine rings. It is primarily used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-aminopyridine with piperidin-1-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Aminopyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(5-Aminopyridin-3-yl)(piperidin-1-yl)methanone: Contains both pyridine and piperidine rings.
(5-Aminopyridin-3-yl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.
(5-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of piperidine.
Uniqueness
This compound is unique due to its specific combination of pyridine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
(5-aminopyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h6-8H,1-5,12H2 |
InChI Key |
KIJDHBKKJQXDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CN=C2)N |
Origin of Product |
United States |
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